4-Acetylphenyl acetate

描述

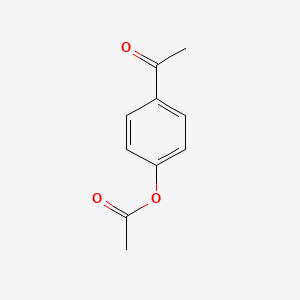

Structure

3D Structure

属性

IUPAC Name |

(4-acetylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)9-3-5-10(6-4-9)13-8(2)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIOEQSLJNNKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044534 | |

| Record name | 4-Acetylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanone, 1-[4-(acetyloxy)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13031-43-1 | |

| Record name | 1-[4-(Acetyloxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13031-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Acetylphenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13031-43-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-[4-(acetyloxy)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Acetylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-acetylphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ACETYLPHENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EO1XK390JF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations and Reaction Dynamics of 4 Acetylphenyl Acetate

Hydrolytic Transformations

The hydrolysis of 4-acetylphenyl acetate (B1210297) involves the cleavage of the ester bond to yield 4-hydroxyacetophenone and acetic acid. evitachem.com This transformation can be effectively achieved under both acidic and basic conditions, with each proceeding through a distinct mechanistic pathway.

Under acidic conditions, the hydrolysis of 4-acetylphenyl acetate is a reversible process that proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester group by an acid catalyst, typically a strong mineral acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that also proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com In this case, a strong base, such as a hydroxide (B78521) ion, acts as the nucleophile and directly attacks the electrophilic carbonyl carbon of the ester. This addition step leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

The intermediate then collapses, reforming the carbon-oxygen double bond and eliminating the leaving group, which in this case is the 4-acetylphenoxide ion. The expelled leaving group is a relatively weak base. The other product is acetic acid. However, under the basic reaction conditions, the acetic acid is rapidly deprotonated by the base to form an acetate salt, and the 4-acetylphenoxide ion is protonated during the workup step to yield 4-hydroxyacetophenone. masterorganicchemistry.com

Esterification and Transesterification Processes

This compound can participate in esterification and transesterification reactions, which are fundamental processes in organic synthesis. evitachem.com

Esterification: While this compound is itself an ester, it can be synthesized via the esterification of 4-hydroxyacetophenone with acetic anhydride (B1165640) or acetyl chloride. This reaction typically requires a catalyst, such as pyridine (B92270) or a Lewis acid, and is conducted under reflux conditions.

Transesterification: This process involves the conversion of this compound into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) under acidic conditions would lead to the formation of methyl acetate and 4-hydroxyacetophenone. The mechanism is similar to that of hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.com The efficiency of transesterification can be influenced by the choice of catalyst and reaction conditions. For instance, various metal complexes have been shown to catalyze the transesterification of related phenyl acetates.

Below is a table summarizing catalyst performance in a related acetylation reaction to produce this compound:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reusability |

| Pyridine | Dichloromethane | 25-30 | 6 | 70-75 | Not reusable |

| Vanadyl(IV) acetate | Acetonitrile | 70 | 12 | 95 | >5 cycles |

| None (neat) | Solvent-free | 80 | 3 | 68 | N/A |

This data is based on the acetylation of 4-hydroxyacetophenone to form this compound.

Nucleophilic Substitution Reactions

The acetyl group of this compound can be displaced by other nucleophiles in nucleophilic substitution reactions. evitachem.com These reactions proceed via a nucleophilic acyl substitution mechanism, where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of the leaving group. masterorganicchemistry.comyoutube.com

The general mechanism for nucleophilic acyl substitution can be described in two steps:

Nucleophilic Addition: The nucleophile attacks the carbonyl carbon, breaking the π bond and forming a tetrahedral intermediate. youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. youtube.com

Common nucleophiles that can participate in these reactions include amines, alkoxides, and other carbanions. For example, the reaction of this compound with an amine (amination) would yield an N-substituted acetamide (B32628) and 4-hydroxyacetophenone. evitachem.com Similarly, reaction with an alkoxide would result in a transesterification reaction as described above.

Kinetic Analysis and Steric Hindrance Considerations in Chemical Transformations

The rate of chemical transformations involving this compound is influenced by several factors, including the nature of the reactants, the catalyst, the solvent, and the temperature. Kinetic studies of similar ester reactions, such as those involving p-nitrophenyl acetate, provide insights into the factors governing the reactivity of this compound.

The presence of the acetyl group on the phenyl ring can introduce steric hindrance, which may affect the rate of reaction. evitachem.com Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents. In the case of this compound, the acetyl group is relatively bulky and can impede the approach of a nucleophile to the ester's carbonyl carbon. This effect would be more pronounced with bulkier nucleophiles.

Kinetic data from related reactions highlight the impact of various parameters:

| Reaction | Catalyst/Conditions | Observation |

| Aminolysis of p-nitrophenyl acetate | Dodecylammonium propionate (B1217596) (DAP) aggregates in benzene | 53 times faster than in pure benzene. |

| Hydrolysis of 4-nitrophenyl acetate | Carbonic anhydrase III | The pH profile of kcat/Km was described by the ionization of a group with a pKa of 6.5. nih.gov |

Advanced Spectroscopic and Structural Elucidation of 4 Acetylphenyl Acetate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of proton and carbon nuclei, a detailed molecular structure can be assembled.

The ¹H NMR spectrum of 4-acetylphenyl acetate (B1210297) provides distinct signals corresponding to each unique proton environment in the molecule. The aromatic region of the spectrum is characteristic of a 1,4-disubstituted benzene ring, which exhibits a pair of doublets. The protons ortho to the electron-withdrawing acetyl group (H-3/H-5) are deshielded and appear further downfield compared to the protons ortho to the electron-donating acetoxy group (H-2/H-6).

The spectrum also shows two sharp singlets in the aliphatic region. These correspond to the methyl protons of the acetyl group (-COCH₃) and the methyl protons of the acetate group (-OCOCH₃). The protons of the acetyl group directly attached to the aromatic ring typically resonate at a slightly higher chemical shift than the protons of the acetate's methyl group.

Interactive Data Table: ¹H NMR Spectroscopic Data for 4-Acetylphenyl Acetate

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity |

| H-3, H-5 | ~7.95 | Doublet (d) |

| H-2, H-6 | ~7.15 | Doublet (d) |

| Acetyl (-COCH₃) | ~2.58 | Singlet (s) |

| Acetate (-OCOCH₃) | ~2.31 | Singlet (s) |

The ¹³C NMR spectrum of this compound reveals eight distinct signals, corresponding to the ten carbon atoms in the molecule, accounting for the symmetry of the phenyl ring. The two carbonyl carbons of the ketone and ester groups are readily identified by their characteristic downfield chemical shifts, typically appearing between 160 and 200 ppm. The aromatic carbons show four distinct signals. The carbon atom attached to the acetyl group (C-4) and the carbon atom attached to the acetoxy group (C-1) are significantly shifted due to the electronic effects of these substituents. The remaining aromatic carbons (C-2/C-6 and C-3/C-5) are also distinguishable. The two methyl carbons appear at the most upfield positions in the spectrum.

Interactive Data Table: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

| Ketone (C=O) | 197.1 |

| Ester (C=O) | 169.3 |

| C-1 | 154.5 |

| C-4 | 134.1 |

| C-3, C-5 | 129.9 |

| C-2, C-6 | 121.8 |

| Acetyl (-CH₃) | 26.6 |

| Acetate (-CH₃) | 21.2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its molecular structure. hmdb.ca Two distinct and strong absorption peaks are observed in the carbonyl region. The peak at a higher wavenumber corresponds to the ester C=O stretch, while the peak at a slightly lower wavenumber is attributed to the ketone C=O stretch, which is conjugated with the aromatic ring.

The spectrum also shows strong C-O stretching vibrations associated with the ester linkage. The region corresponding to aromatic C=C stretching and C-H bending provides further confirmation of the substituted benzene ring.

Interactive Data Table: FT-IR Spectroscopic Data for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Ketone C=O | Stretch | ~1685 |

| Ester C=O | Stretch | ~1765 |

| Aromatic C=C | Stretch | ~1600, ~1505 |

| Ester C-O | Stretch | ~1200, ~1165 |

| Aromatic C-H | Bend (out-of-plane) | ~845 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

In GC-MS analysis, this compound is separated from other components before being ionized, typically by electron impact (EI). The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (178.18 g/mol ). hmdb.ca

The fragmentation pattern is highly informative. A characteristic fragmentation pathway for phenyl acetates is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion, leading to the formation of a fragment corresponding to 4-hydroxyacetophenone. Another significant fragmentation involves the cleavage of the acetyl group. The base peak in the spectrum is often observed at m/z 43, corresponding to the highly stable acetyl cation ([CH₃CO]⁺).

Key Fragmentation Peaks:

m/z 178: Molecular ion [M]⁺.

m/z 136: Resulting from the loss of ketene ([M - 42]⁺). hmdb.ca

m/z 121: Resulting from the loss of the acetyl group ([M - 57]⁺). hmdb.ca

m/z 43: Acetyl cation [CH₃CO]⁺, often the base peak. hmdb.ca

This fragmentation data, combined with the information from NMR and IR spectroscopy, provides a comprehensive and unambiguous structural confirmation of this compound. hmdb.cahmdb.ca

X-ray Crystallography and Solid-State Structural Analysis

The solid-state architecture of this compound and its derivatives has been extensively investigated using X-ray crystallography. These studies provide precise information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular forces that govern the crystal packing. Such insights are fundamental to understanding the structure-property relationships in these materials.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. mdpi.com For analogs of this compound, SCXRD studies have revealed their molecular structures and crystallographic parameters with high precision.

For instance, the derivative 4-acetylphenyl 3-methylbenzoate, C₁₆H₁₄O₃, was analyzed and found to crystallize in the monoclinic system with a P2₁/c space group. researchgate.net The planes of the two aromatic rings in this molecule are significantly twisted, with a dihedral angle of 82.52 (8)°. researchgate.net Another analog, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate (C₁₇H₁₅NO₄), has also been structurally characterized, providing detailed insights into its conformation. nih.goviucr.org Similarly, the thiosemicarbazone derivative, (E)-4-[1-(2-carbamothioylhydrazinylidene)ethyl]phenyl acetate, crystallizes with two independent molecules in the asymmetric unit. nih.gov

Detailed crystallographic data for representative analogs are summarized in the table below.

Table 1: Crystallographic Data for this compound Analogs

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

|---|---|---|---|---|---|---|---|---|---|

| 4-acetylphenyl 3-methylbenzoate | C₁₆H₁₄O₃ | Monoclinic | P2₁/c | 8.7167 (3) | 9.8521 (3) | 15.4938 (4) | 95.149 (2) | 4 | researchgate.net |

| 1-acetoxy 4-methylphenyl methyl acetate | C₁₂H₁₄O₄ | Monoclinic | P2₁/c | 7.643 (2) | 20.546 (6) | 7.783 | 112.206 (2) | 4 | researchgate.netresearchgate.net |

| 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone | C₁₉H₁₃BrN₂O₃S | Orthorhombic | Pna2₁ | - | - | - | - | - | nih.gov |

Crystal Packing and Supramolecular Interactions (e.g., N—H⋯O, π–π, C—H⋯π)

The arrangement of molecules in the crystal lattice is directed by a variety of non-covalent supramolecular interactions. In this compound analogs, hydrogen bonds, π–π stacking, and C—H⋯π interactions are the predominant forces that build the extended solid-state architecture.

In the crystal structure of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, molecules are linked into chains by N—H⋯O hydrogen-bonding interactions. These chains are further interconnected by π–π and C—H⋯π interactions, resulting in a stable three-dimensional network. nih.goviucr.org The crystal packing of 4-acetylphenyl 3-methylbenzoate is stabilized by intermolecular C—H⋯O hydrogen bonds, which generate C(7) chains along the a-axis direction. researchgate.net

Derivatives containing thiosemicarbazone groups, such as (E)-4-[1-(2-carbamothioylhydrazinylidene)ethyl]phenyl acetate, exhibit a different pattern. In this case, molecules form dimers through pairs of N—H⋯S hydrogen bonds, creating R₂²(8) ring motifs. These dimers are then linked by additional N—H⋯S and N—H⋯O hydrogen bonds, as well as N—H⋯π and C—H⋯π interactions. nih.gov In the structure of N-((4-acetylphenyl)carbamothioyl)pivalamide, an intramolecular N—H⋯O hydrogen bond creates an S(6) ring motif, while other intermolecular interactions contribute to structural stabilization. nih.gov

Other interactions, such as halogen bonding (Br⋯O contacts), have also been observed to consolidate the crystal packing in certain halogenated analogs. nih.govmdpi.com The combination of these varied interactions, including classical hydrogen bonds, weaker C-H involved bonds, and aromatic interactions, dictates the final supramolecular assembly. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps various properties onto the molecular surface, providing a detailed picture of the crystal packing environment.

In the case of 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone, a Hirshfeld surface analysis revealed that the major contributions to the crystal surface are from H⋯H, C⋯H/H⋯C, O⋯H/H⋯O, Br⋯H/H⋯Br, and S⋯H/H⋯S interactions. nih.gov Red spots on the d_norm surface map for this compound correspond to short C—Br⋯O=C contacts, confirming the presence of halogen–oxygen interactions. nih.gov For N-((4-acetylphenyl)carbamothioyl)pivalamide, the analysis showed that the most significant contributions arise from H⋯O and H⋯N/N⋯H interactions. nih.gov Similarly, in another derivative, the analysis of the Hirshfeld surface highlighted key N—H⋯S interactions. researchgate.net

This technique allows for a detailed and quantitative understanding of how molecules interact with their neighbors, complementing the structural information obtained from single-crystal X-ray diffraction. nih.gov

Computational Chemistry and Theoretical Modeling of 4 Acetylphenyl Acetate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are employed to determine the optimized geometry and electronic properties of 4-acetylphenyl acetate (B1210297). Typically, these studies utilize functionals such as B3LYP combined with basis sets like 6-311++G(d,p) to achieve reliable results for structural parameters and spectroscopic analyses nih.gov.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor youtube.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and the energy of electronic absorptions nih.gov.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For molecules containing moieties similar to 4-acetylphenyl acetate, DFT calculations have been used to determine these energy levels. For instance, in a related complex, the HOMO-LUMO energy gap was calculated to be approximately 3.34 eV, indicating significant charge transfer within the molecule and its chemical stability researchgate.net. The analysis of the orbital distribution reveals which parts of the molecule are most likely to participate in electron donation and acceptance.

| Parameter | Conceptual Significance |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the reactive nature of a molecule. These descriptors provide a theoretical basis for understanding the molecule's behavior in chemical reactions nih.gov.

Chemical Potential (μ) : This descriptor measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Hardness is a measure of the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2 researchgate.net.

Chemical Softness (S) : Softness is the reciprocal of hardness (S = 1/η) and indicates the molecule's capacity to accept electrons.

Electronegativity (χ) : This is the power of an atom or molecule to attract electrons towards itself and is calculated as χ = -μ.

Electrophilicity Index (ω) : This index quantifies the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ² / 2η.

These DFT-derived descriptors are instrumental in comparing the reactivity of different molecules and predicting their interactions researchgate.netmdpi.com.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Propensity to accept electrons. |

| Electronegativity (χ) | -μ | Ability to attract electrons. |

| Electrophilicity Index (ω) | μ² / 2η | Propensity to act as an electrophile. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein laurinpublishers.com. This method is invaluable in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

While specific docking studies for this compound are not extensively documented, studies on derivatives containing the 4-acetylphenyl moiety provide valuable insights. For example, a compound incorporating the 4-acetylphenyl group was docked against the receptor protein of Mycobacterium tuberculosis (PDB ID: 1HZP) nih.gov. The study revealed a good binding affinity, with a value of -8.5 kcal/mol, indicating a stable interaction between the ligand and the protein's active site. The interactions were characterized by conventional hydrogen bonds involving the ketonic and ester oxygen atoms, as well as π-π stacking interactions with aromatic amino acid residues nih.gov. Such studies demonstrate the potential of the 4-acetylphenyl scaffold to form favorable interactions with biological targets.

Quantum Chemical Calculations of Molecular Interactions and Bond Energies

Quantum chemical calculations are employed to investigate the nature and strength of both intramolecular and intermolecular interactions. These calculations can quantify bond dissociation energies, interaction energies in molecular complexes, and the stability imparted by non-covalent interactions such as hydrogen bonds and van der Waals forces.

Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology to characterize chemical bonds and non-covalent interactions researchgate.net. By calculating parameters at the bond critical points, one can differentiate between shared (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. For instance, the calculated interaction energies for moderate hydrogen bonds are typically around 4 kcal/mol, while weaker interactions like C-H···O are in the range of 1-3 kcal/mol. These calculations are essential for a detailed understanding of the forces that dictate the molecule's conformation and its interactions with other molecules.

Vibrational Analysis and Potential Energy Distribution (PED)

Vibrational spectroscopy, coupled with theoretical calculations, is a powerful tool for the structural characterization of molecules. DFT calculations can predict the vibrational frequencies of a molecule, which correspond to specific motions of its atoms (stretching, bending, torsion). The Potential Energy Distribution (PED) analysis is then used to provide a quantitative assignment of each vibrational mode to the contributions of individual internal coordinates researchgate.net. This allows for a detailed interpretation of the experimental infrared (IR) and Raman spectra.

A study on the closely related molecule, acetoxy-4-methyl phenyl methyl acetate, using the B3LYP/6-31G* level of theory, provides a template for the vibrational analysis of this compound. The calculated vibrational modes are typically scaled by a factor (e.g., 0.967) to correct for anharmonicity and other systematic errors in the theoretical model nih.gov. The PED analysis helps to resolve ambiguities in spectral assignments, especially in complex regions where multiple vibrational modes overlap researchgate.net.

Below is a sample of data from a PED analysis of a related compound, illustrating how vibrational modes are assigned.

| Scaled Frequency (cm⁻¹) | PED (%) Interpretation |

|---|---|

| 3095 | 95% C-H symmetric stretch |

| 3079 | 87% C-H symmetric stretch |

Pharmacological and Biological Activity Profiling of 4 Acetylphenyl Acetate and Derivatives

Enzyme Inhibition Studies

Extensive literature searches did not yield specific data regarding the inhibitory activity of 4-acetylphenyl acetate (B1210297) against cyclooxygenase, cholinesterase, glycosidase, or urease enzymes. While the structural similarity of 4-acetylphenyl acetate to known pharmacological agents suggests potential bioactivity, empirical evidence from in vitro enzyme inhibition assays for the parent compound is not available in the reviewed sources.

No specific studies detailing the modulatory effects or inhibitory concentrations (IC50 values) of this compound on cyclooxygenase (COX-1 and COX-2) enzymes were identified in the reviewed literature.

There is currently no available research data on the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Scientific literature lacks information on the potential for this compound to inhibit glycosidase enzymes such as alpha-amylase.

No studies were found that investigated or reported the urease enzyme inhibitory activity of this compound.

Anticancer and Anti-proliferative Investigations

While direct cytotoxic data for this compound is not available in the reviewed literature, a derivative, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, has been evaluated for its anti-proliferative effects. This derivative was synthesized based on the structure of aspirin (B1665792), a non-steroidal anti-inflammatory drug (NSAID) known to induce apoptosis in various cancer cell lines nih.goviucr.org.

The aspirin derivative, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, was screened by the National Cancer Institute (NCI) against its 60 human tumor cell line panel at a single dose of 10 µM nih.goviucr.org. The results, represented as the percentage of cell growth, indicated considerable anti-proliferative activity against most of the tested cancer cell lines nih.goviucr.org.

The most notable effects were observed in the following cell lines, where cell growth was lowest:

CNS Cancer (SNB-75): 80.85% growth iucr.org

Renal Cancer (A498): 81.27% growth iucr.org

Breast Cancer (T-47D): 89.47% growth iucr.org

Leukemia (RPMI-8226): 92.72% growth iucr.org

Non-Small Cell Lung Cancer (NCI-H522): 94.57% growth iucr.org

Melanoma (MDA-MB-435): 95.29% growth iucr.org

Ovarian Cancer (OVCAR-4): 96.33% growth iucr.org

Colon Cancer (HCT-15): 98.05% growth iucr.org

These findings suggest that this derivative warrants further investigation to determine its IC50 values and cytotoxicity in normal cells nih.gov.

Table 1: In Vitro Anti-proliferative Activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate at 10 µM

| Cancer Type | Cell Line | Growth Percentage (%) |

|---|---|---|

| CNS Cancer | SNB-75 | 80.85 |

| Renal Cancer | A498 | 81.27 |

| Breast Cancer | T-47D | 89.47 |

| Leukemia | RPMI-8226 | 92.72 |

| Non-Small Cell Lung Cancer | NCI-H522 | 94.57 |

| Melanoma | MDA-MB-435 | 95.29 |

| Ovarian Cancer | OVCAR-4 | 96.33 |

Mechanism of Action in Inducing Cell Death and Apoptosis

Derivatives of this compound have been shown to induce cell death and apoptosis through various molecular mechanisms. One key pathway involves the inhibition of tubulin polymerization. A paracyclophanylthiazole derivative demonstrated significant pro-apoptotic activity by targeting tubulin, with a remarkable inhibitory effect compared to colchicine (B1669291) nih.gov. This pro-apoptotic activity was further confirmed by assays showing effects on Caspase-3, BAX, and Bcl-2 nih.gov.

Another mechanism involves the induction of cell cycle arrest, endoplasmic reticulum (ER) stress, and autophagy. Podophyllotoxin acetate, for example, has been shown to trigger these processes in non-small cell lung cancer cells, leading to cell death nih.gov. Similarly, phenylacetate (B1230308) can cause G1 cell cycle arrest in renal cancer cells by increasing the expression of p21Cip1, which in turn inactivates CDK2 and leads to hypophosphorylation of the retinoblastoma protein (pRb) nih.gov.

Inhibition of critical signaling pathways is another route through which these compounds exert their effects. The Akt signaling pathway, which is crucial for cancer cell survival and the maintenance of cancer stem cells, has been identified as a target. mdpi.com Certain derivatives have been shown to suppress lung cancer stem cells by inhibiting Akt mdpi.com.

Specific Cancer Cell Line Sensitivity (e.g., Leukemia, Non-Small-Cell Lung Cancer, Colon Cancer, CNS Cancer, Melanoma, Ovarian Cancer, Renal Cancer, Breast Cancer)

Derivatives of this compound have demonstrated cytotoxic activity across a wide range of cancer cell lines. The sensitivity varies depending on the specific derivative and the cancer cell type.

| Cancer Type | Cell Line | Active Compound/Derivative | Key Findings | Reference |

| Leukemia | RPMI-8226, SR | Paracyclophanylthiazole derivative (3a) | Showed potent antiproliferative activity with IC50 values of 1.61 µM and 1.11 µM, respectively. nih.gov | nih.gov |

| Non-Small-Cell Lung Cancer | A549, H69, H69AR | 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives (21, 22) | Derivative 22 was the most potent against A549 cells (IC50 = 2.47 µM), surpassing cisplatin (B142131). nih.gov | nih.gov |

| NCI-H1299, A549 | Podophyllotoxin acetate (PA) | Induced cell death with IC50 values of 7.6 nM and 16.1 nM, respectively. nih.gov | nih.gov | |

| A549 | 1'-acetoxychavicol acetate (ACA) | Showed concentration- and time-dependent reduction in cell viability with IC50 of 21.66 µM at 72 hours. researchgate.net | researchgate.net | |

| CNS Cancer | U-87 (Glioblastoma) | 4-acetophenone-based imidazole (B134444) derivatives (14, 22) | Efficiently reduced the size and viability of 3D spheroid cultures. semanticscholar.org | semanticscholar.org |

| Melanoma | B16F10 | N-acetyl-4-S-cysteaminylphenol (NA-CAP) | Showed selective accumulation and melanocytotoxicity. nih.gov | nih.gov |

| A375 | CWHM-974 (phenothiazine derivative) | Displayed the highest sensitivity among a panel of cell lines with an IC50 of 1.37µM. nih.gov | nih.gov | |

| A375, MeWo | Oleanolic acid derivatives (3a, 3b) | Showed significant anti-proliferative and cytotoxic potential, especially at 50 µM and 100 µM. mdpi.com | mdpi.com | |

| Ovarian Cancer | CH1, A-2780, SKOV-3 | Benzamide riboside (BR) | Cells showed differential sensitivity with IC50 values of 2.8, 7.4, and 4.0 µM, respectively. nih.gov | nih.gov |

| A2780 | Acetylsalicylic acid (Aspirin) | Restored sensitivity to cisplatin in resistant ovarian cancer cells. researchgate.net | researchgate.net | |

| Renal Cancer | Caki-1, Os-RC-2, RCC10 | Phenylacetate (PA) | Induced growth inhibition and G1 cell cycle arrest. nih.gov | nih.gov |

| Caki-1 | JTE-522 (COX-2 inhibitor) | Was cytotoxic and exhibited a synergistic effect when combined with anti-Fas monoclonal antibody. nih.gov | nih.gov | |

| Breast Cancer | MDA-MB-231 | 4-acetophenone-based imidazole derivatives | Most tested compounds showed lower activity against this triple-negative breast cancer cell line. semanticscholar.org | semanticscholar.org |

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies have revealed key features that influence their efficacy.

For a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the presence of an oxime moiety was found to significantly enhance antiproliferative activity against lung adenocarcinoma cells. nih.gov Compounds with a hydroxyimino (-C=NOH) group exhibited the most potent cytotoxicity, suggesting this functionality plays a critical role in bioactivity, possibly through electron-withdrawing effects or hydrogen bonding interactions nih.gov.

In analogues of N-acetyl-4-S-cysteaminylphenol, modifications to the acyl portion of the amide and the introduction of methyl groups at the alpha-position of the amino component were explored. nih.govresearchgate.net Increased lipophilicity was correlated with a modest increase in anti-melanoma activity. nih.govresearchgate.net The highest cytotoxicity was observed for derivatives with bulky acyl groups like cyclohexylacetamide and cyclohexylcarboxamide. nih.gov Small variations, such as reducing ring size or lengthening the carbon chain, led to a significant loss of cytotoxicity nih.govresearchgate.net.

Quantitative SAR (QSAR) analysis of 4-[2-(4-substituted phenylsulfonylamino)ethylthio]phenoxyacetic acids as thromboxane (B8750289) A2 receptor antagonists indicated that hydrophobic and electron-withdrawing substituents at the para-position of the phenylsulfonyl moiety are required to improve activity. nih.gov The length and width of the substituent were also important factors nih.gov.

For 4-alkyl-4-(m-hydroxyphenyl)-piperidines, which are fragments of morphine, the size of the 4-alkyl substituent (from hydrogen to t-butyl) significantly modulates receptor binding affinities and efficacies. nih.gov Energy-conformational calculations showed that bulkier 4-alkyl substituents favor a phenyl axial conformation, which influences the interaction with opioid receptors nih.gov.

In the context of decalin-containing tetramic acid derivatives, the absolute configuration of the bicyclic decalin ring is a major determinant of their diverse biological activities, which include antibiotic, antiviral, and antifungal properties. rsc.org

Other Reported Biological Activities of Derivatives

Derivatives of this compound have shown notable antimicrobial activity against a range of pathogens, including multidrug-resistant bacteria and fungi.

A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed structure-dependent activity against ESKAPE group bacteria ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant Candida species. mdpi.com For example, the inclusion of a 4-NO2 substitution in a phenyl ring led to enhanced activity against S. aureus, E. faecalis, E. coli, and K. pneumoniae mdpi.com. Transformation of a dimethyl ether derivative into a dihydrazide resulted in a compound active against carbapenemase-producing E. coli and K. pneumoniae, as well as multidrug-resistant P. aeruginosa and A. baumannii, with MIC values of 64 µg/mL and 32 µg/mL, respectively mdpi.com.

Phenolic derivatives have also been evaluated for their potency against both planktonic cells and biofilms. nih.gov For instance, 2-allyl derivatives of carvacrol (B1668589) and thymol (B1683141) were found to be more potent than their parent compounds in reducing the growth of S. epidermidis and P. aeruginosa nih.gov.

Furthermore, a 4-phenyl coumarin (B35378) derivative, cinnamoyloxy-mammeisin, isolated from Brazilian geopropolis, showed bacteriostatic activity against both methicillin-susceptible and -resistant S. aureus strains, with a Minimum Inhibitory Concentration (MIC) of 11.3 μM. nih.gov This compound also reduced bacterial adherence and disrupted biofilm formation nih.gov.

Several derivatives related to this compound have been identified as potent nematocidal agents.

Phenolic derivatives have been tested against the root-knot nematode Meloidogyne incognita. researchgate.net The results indicated that the position of substituents on the phenolic ring is crucial for activity. The highest nematocidal activity was recorded for p-nitrophenol, with an EC50 of approximately 0.70 µg/ml after one day of immersion. researchgate.net The structure-activity relationship showed that a nitro-group at position 4 on the phenolic ring is very important for nematocidal activity researchgate.net.

A compound identified as 4-Acetylphenyl (4-benzoylphenoxy) acetate, found in Piper retrofractum fruit extract, has demonstrated nematocidal activity against Strongyloides stercoralis larvae. evitachem.com

In the search for new nematicides, novel 1,2,4-oxadiazole (B8745197) derivatives have been synthesized and tested. One such derivative exhibited excellent activity against Meloidogyne incognita, with a corrected mortality rate of 93.2% at 200 μg/mL, which was higher than the commercial nematicide tioxazafen. nih.gov Another study on 1,2,4-oxadiazole derivatives found a compound with outstanding activity against Ditylenchus dipsaci, with an LC50 value of 2.7 μg/mL. nih.gov

Additionally, novel 4,5,5-trifluoropent-4-enamide derivatives have been developed, with some showing excellent activity against Meloidogyne incognita and Bursaphelenchus xylophilus, with LC50 values as low as 1.22 mg/L and 0.53 mg/L, respectively. nyxxb.cn

Pharmacokinetic Studies of Related Compounds and Derivatives

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds. While data specifically for this compound is limited, studies on related compounds and derivatives provide valuable insights.

A pharmacokinetic-pharmacodynamic model was developed to characterize the convulsant interaction between the fluoroquinolone norfloxacin (B1679917) and 4-biphenyl acetic acid (BPAA), the active metabolite of fenbufen, in rats. nih.gov This study successfully modeled the concentrations of the two drugs in the cerebrospinal fluid (CSF) at the onset of seizures, accounting for non-linear CSF diffusion and protein binding nih.gov.

Biodistribution studies have been conducted for N-acetyl-4-S-cysteaminylphenol (NA-CAP), a derivative designed for melanoma therapy. nih.gov Research in B16F10 melanoma-bearing mice showed a selective accumulation of radio-labeled NA-CAP in melanoma tissues, which was mediated by covalent binding. nih.gov This selective accumulation is a key factor in its targeted anti-melanoma effect nih.gov.

In the development of novel brain-penetrant inhibitors of acetyl-CoA synthetase 2 (ACSS2) for treating breast cancer brain metastases, computational pipelines have been used to combine pharmacophore-based screening with ADME property predictions to identify promising candidates. researchgate.net

Advanced Applications and Future Research Directions

Role as Pharmaceutical Precursor Molecules for Drug Discovery

4-Acetylphenyl acetate (B1210297) serves as a key intermediate in the synthesis of novel pharmaceutical compounds, particularly in the development of new anti-inflammatory and anti-cancer agents. evitachem.com Its structure is related to known non-steroidal anti-inflammatory drugs (NSAIDs) and can be chemically modified to create derivatives with enhanced or novel therapeutic properties. organic-chemistry.org

A significant area of research involves using its derivatives to create novel drug candidates. For instance, scientists have synthesized 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which are being investigated as promising scaffolds for developing new anticancer agents that target lung cancer. elsevierpure.com These compounds have demonstrated potent antiproliferative activity against both drug-sensitive and drug-resistant lung cancer models. elsevierpure.com

Furthermore, the core structure of 4-acetylphenyl acetate is utilized in creating complex molecules with specific biological activities. One notable example is the synthesis of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, a derivative of aspirin (B1665792) (acetylsalicylic acid). organic-chemistry.orgacs.org This compound has been synthesized and has undergone screening for its in vitro anti-proliferative activity, showing considerable potential against various cancer cell lines. acs.orgresearchgate.netresearchgate.net

| Precursor/Derivative | Therapeutic Area | Research Findings | Source |

|---|---|---|---|

| 2-[(4-acetylphenyl)carbamoyl]phenyl acetate | Oncology | A derivative of aspirin that has shown considerable in vitro anti-proliferative activity against a panel of 60 cancer cell lines. acs.orgresearchgate.net | acs.orgresearchgate.net |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Oncology | Identified as a promising scaffold for developing novel anticancer candidates, showing high efficacy against lung cancer cells, including drug-resistant strains. elsevierpure.com | elsevierpure.com |

Integration into Chemical Sensors and Detection Systems

The structural features of this compound make it a promising candidate for the development of novel chemical sensors and detection systems. The phenolic group, once deprotected, can be used for immobilization on sensor surfaces or for creating metal-phenolic networks (MPNs), which have emerged as versatile platforms for sensing applications. mdpi.com These networks, formed by the self-assembly of metal ions and polyphenols, offer facile surface modification, allowing for the attachment of specific chemical and biological species to act as nanoprobes. mdpi.comntu.edu.sg

Furthermore, the acetophenone (B1666503) moiety can participate in the synthesis of functional polymers with applications in sensing. researchgate.net Polymers containing acetophenone and other conjugated units have been synthesized and are suggested to be suitable for sensor applications due to their electronic and photophysical properties. researchgate.net These functional polymers can be designed to exhibit changes in their optical or electrical properties upon interaction with specific analytes, forming the basis for detection. nih.gov For example, conducting polymers are widely used in electrochemical biosensors for food and drug analysis. nih.gov The development of functional polymers with fluorescent properties is also a key area of research for real-time monitoring of biological and environmental processes. tandfonline.com

Future research could focus on synthesizing polymers from this compound or its derivatives to create responsive materials for optical or electrochemical sensors. nih.gov By incorporating this molecule into a polymer backbone, it may be possible to develop sensors for detecting a range of analytes, from small molecules to biological macromolecules. ntu.edu.sg

Utility in Solid-Phase Extraction Methodologies

Solid-phase extraction (SPE) is a critical technique for sample preparation, used to concentrate and purify analytes from complex mixtures. nih.gov The development of new sorbent materials with high capacity and selectivity is an ongoing area of research. acs.orgsc.edu this compound presents an opportunity to serve as a building block for novel SPE sorbents.

The phenolic and acetyl functionalities of the molecule can be exploited to create functionalized polymeric resins. For instance, polystyrene-divinylbenzene (PS-DVB) resins have been chemically modified with groups like acetyl to enhance their polarity and improve the recovery of polar analytes from water samples. mdpi.com A polymer synthesized from this compound could offer a unique combination of hydrophobic (from the phenyl ring) and moderately polar interactions (from the ketone and ester/phenol groups), potentially enabling selective extraction of a range of organic compounds. nih.gov

The general procedure for SPE involves conditioning the sorbent, loading the sample, washing away impurities, and eluting the analytes. nih.gov The performance of an SPE sorbent is highly dependent on its chemical and physical characteristics. Research into hydrophilic polymeric sorbents is particularly active for the extraction of polar compounds from aqueous samples. sc.edu Future work could involve the synthesis and characterization of polymers derived from 4-hydroxyacetophenone (the deprotected form of this compound) to create new sorbents and optimize SPE methods for specific classes of phenolic or other polar compounds. acs.orgnih.gov

Potential as Protecting Groups in Complex Organic and Natural Product Synthesis

In multi-step organic synthesis, a protecting group is used to temporarily mask a reactive functional group to prevent it from interfering with subsequent reactions. wikipedia.org The acetyl group is a commonly used and effective protecting group for phenols due to its ease of introduction, stability under various conditions, and straightforward removal. acs.orglibretexts.orgmdpi.com

The use of this compound inherently involves the protection of a phenolic hydroxyl group as an acetate ester. This protection is crucial when performing reactions on other parts of the molecule, such as the acetyl group (ketone). The acetate group is stable under neutral and mildly acidic conditions but can be readily cleaved (deprotected) under basic or acidic conditions to regenerate the phenol. libretexts.orgnih.gov This differential reactivity allows for chemoselectivity in complex synthetic sequences. researchgate.net

The process of acetylation is one of the most frequently employed methods for protecting hydroxyl groups. nih.gov The stability and selective removal of the acetyl group are critical factors. For instance, methods have been developed for the chemoselective deprotection of aryl acetates in the presence of alkyl esters, highlighting the fine-tuning possible in complex syntheses. researchgate.net

| Operation | Typical Reagents and Conditions | Selectivity/Stability | Source |

|---|---|---|---|

| Protection (Acetylation) | Acetic anhydride (B1165640) or acetyl chloride, often with a base like pyridine (B92270) or a catalyst such as ZnCl2. Can be performed under solvent-free conditions. | Efficiently protects phenolic hydroxyl groups. Selective acylation of alcoholic vs. phenolic hydroxyls is possible under certain conditions. | nih.govasianpubs.org |

| Stability | Stable to a wide range of non-hydrolytic reaction conditions, including those involving organometallic reagents (e.g., Grignard) and many oxidizing/reducing agents. | Allows for a broad scope of subsequent chemical transformations on other parts of the molecule. | spcmc.ac.in |

| Deprotection (Cleavage) | Acidic or basic hydrolysis (e.g., NaOH, H2SO4). Can also be removed under non-hydrolytic conditions using reagents like thiophenols. | Can be selectively removed without affecting other protecting groups like alkyl esters or certain silyl (B83357) ethers, enabling orthogonal protection strategies. | organic-chemistry.orglibretexts.org |

This utility is vital in the total synthesis of complex natural products, where multiple functional groups must be managed throughout a lengthy synthetic route.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Acetylphenyl acetate, and how are reaction conditions optimized?

- Methodology : this compound is commonly synthesized via condensation reactions. For example, N-(4-acetylphenyl)-2-cyanoacetamide reacts with arylidene malononitrile in ethanol under reflux (3–5 hours), using triethylamine as a catalyst. The product is purified via recrystallization (EtOH/DMF) with yields ranging from 65% to 75% . Alternative routes include acrylamide derivatization starting from 4-aminoacetophenone, employing silica gel chromatography for purification .

- Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst loading, and reaction time improves yield. Thermal stability during reflux is critical to avoid byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

- Key Techniques :

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1715 cm⁻¹) and ester/amide groups (~1679 cm⁻¹) .

- NMR : ¹H NMR detects aromatic protons (δ 7.5–8.0 ppm) and acetyl groups (singlet at δ 2.6) . ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) .

- Mass Spectrometry : HRMS validates molecular ions (e.g., m/z 217.1332 for C₁₃H₁₇N₂O) .

Q. What are the critical physical properties of this compound for experimental design?

- Data from CRC Handbook : Molecular weight = 207.226 g/mol, melting point = 173.5°C, solubility in ethanol and DMF .

- Handling : Hygroscopicity and stability in solution require anhydrous storage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution?

- Methods : Density Functional Theory (DFT) calculates transition states and activation energies. Molecular docking (e.g., AutoDock) predicts interactions with enzymes or receptors .

- Validation : Compare computational results with experimental kinetics (e.g., reaction rates under varying pH) .

Q. What strategies resolve contradictions in spectroscopic or physical data across studies?

- Case Example : Discrepancies in melting points may arise from impurities. Recrystallization in mixed solvents (e.g., EtOH/water) enhances purity .

- Multi-Technique Validation : Cross-check NMR data with X-ray crystallography to confirm structural assignments .

Q. How are condensation reaction mechanisms involving this compound elucidated?

- Mechanistic Insights :

- Step 1 : Nucleophilic attack by cyanoacetamide on the carbonyl carbon of arylidene malononitrile.

- Step 2 : Cyclization via keto-enol tautomerism, forming pyridin-2-one derivatives .

- Kinetic Studies : Monitor intermediates via time-resolved IR or HPLC to validate the pathway .

Q. What challenges arise in interpreting overlapping NMR signals for derivatives?

- Solutions :

- Use 2D NMR (COSY, HSQC) to resolve coupled protons and assign quaternary carbons .

- Deuterated solvents (e.g., CDCl₃) minimize signal interference .

Q. How can reaction conditions be optimized for synthesizing functionalized derivatives?

- Variables :

- Catalysts : Compare triethylamine vs. DBU for base-catalyzed reactions .

- Solvents : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of intermediates .

- High-Throughput Screening : Automated platforms vary temperature and stoichiometry to identify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。